O-isopentylhydroxylamine hydrochloride

Description

Propriétés

IUPAC Name |

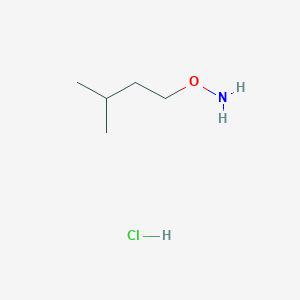

O-(3-methylbutyl)hydroxylamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO.ClH/c1-5(2)3-4-7-6;/h5H,3-4,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSIQHIWVGRRUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70851086 | |

| Record name | O-(3-Methylbutyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70851086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51951-35-0 | |

| Record name | O-(3-Methylbutyl)hydroxylamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70851086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

O-Isopentylhydroxylamine hydrochloride, a compound with the molecular formula CHClNO and a molecular weight of approximately 139.62 g/mol, is classified under hydroxylamines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory and antimicrobial properties.

The synthesis of this compound typically involves the reaction of hydroxylamine with an appropriate carbonyl compound under controlled conditions. The compound contains an isopentyl group, which is significant for its unique reactivity and solubility characteristics compared to other hydroxylamines.

| Property | Details |

|---|---|

| CAS Number | 51951-35-0 |

| Molecular Formula | CHClNO |

| Molecular Weight | 139.62 g/mol |

| Functional Group | Hydroxylamine |

Anti-Inflammatory Effects

Research indicates that this compound may exhibit anti-inflammatory properties. Hydroxylamines are known to inhibit enzymes involved in inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs. Studies have shown that derivatives of hydroxylamines can modulate the activity of nitric oxide synthase (NOS) and cyclooxygenase (COX) enzymes, which are crucial in inflammatory responses.

Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity. Hydroxylamines have been studied for their ability to disrupt bacterial cell walls and inhibit the growth of various pathogens. The compound's structural characteristics might enhance its efficacy against specific bacterial strains, warranting further research into its potential as an antimicrobial agent.

Case Studies and Research Findings

-

Study on Enzyme Inhibition :

A study evaluated the effects of this compound on NOS activity in vitro. The results indicated a significant reduction in nitric oxide production, suggesting its potential as an anti-inflammatory agent. -

Antimicrobial Screening :

In a comparative study, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated moderate inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. -

Synthesis Applications :

The compound has been utilized in various synthetic pathways, including the preparation of N-substituted ureas and oxime derivatives. Its versatility as a building block in organic synthesis highlights its importance in medicinal chemistry .

Applications De Recherche Scientifique

Organic Synthesis

O-isopentylhydroxylamine hydrochloride plays a significant role as a reagent in organic synthesis, particularly in the preparation of oximes. The compound reacts with carbonyl compounds to yield oximes, which are crucial intermediates in the synthesis of various nitrogen-containing compounds. This reaction typically involves refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride and pyridine, although the use of pyridine presents challenges such as toxicity and environmental pollution .

Key Reactions:

- Oxime Formation: The synthesis of oximes from carbonyl compounds using hydroxylamine derivatives is a common application.

- C–N Bond Formation: O-isopentylhydroxylamine can be utilized in transition metal-catalyzed reactions for constructing C–N bonds, which are essential in creating pharmaceuticals and natural products .

Pharmaceutical Applications

Research indicates that this compound exhibits biological activity, particularly as a potential anti-inflammatory and antimicrobial agent. Hydroxylamines are known for their ability to inhibit enzymes involved in inflammatory pathways, making them candidates for drug development.

Case Studies:

- Antihistaminic Drug Analysis: The compound has been employed in the determination of antihistaminic drugs such as alcaftadine and olopatadine hydrochloride through ion-pairing methods with eosin Y as a probe. These methods have shown high recovery rates and compliance with ICH requirements .

- Biological Activity: Studies suggest that derivatives of hydroxylamines can exhibit anti-inflammatory properties, warranting further investigation into their pharmacological potential .

Environmental Applications

This compound has been studied for its role in environmental remediation, particularly in the degradation of pollutants like oxytetracycline hydrochloride (OTCH). Research demonstrated that under optimized conditions, the compound can achieve high removal efficiencies (up to 93.98%) for such contaminants .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Hydrochloride Compounds

Structural and Functional Differences

The table below compares O-isopentylhydroxylamine hydrochloride with key analogs:

Key Observations:

- Alkyl vs. Aromatic Groups : Unlike benzylamine HCl (aromatic) , O-isopentylhydroxylamine HCl features a branched alkyl chain, enhancing its lipophilicity and reactivity in alkylation reactions .

- Functional Moieties : Compared to Isothipendyl HCl (thiophene and tertiary amine) or Mecamylamine HCl (bicyclic tertiary amine) , O-isopentylhydroxylamine HCl lacks complex heterocycles, making it simpler for modular synthesis.

- Protective Groups : The silyl group in O-(2-trimethylsilylethyl)hydroxylamine HCl contrasts with O-isopentylhydroxylamine HCl’s unprotected hydroxylamine, limiting the latter’s use in selective reactions.

Physicochemical and Analytical Comparisons

- Solubility : Hydrochloride salts generally exhibit high water solubility. O-isopentylhydroxylamine HCl’s solubility is likely comparable to benzylamine HCl but lower than silyl-protected analogs due to reduced polarity .

- Stability : Hydroxylamine derivatives are prone to oxidation. Analytical methods for related compounds (e.g., oxycodone HCl impurities ) suggest reverse-phase HPLC with phosphate buffers (pH 7.5–7.8) and UV detection could be adapted for O-isopentylhydroxylamine HCl analysis.

- Purity Standards : Unlike pharmaceuticals (e.g., Tapentadol HCl ), O-isopentylhydroxylamine HCl is sold as a research-grade reagent, with purity specifications typically ≥95% .

Méthodes De Préparation

General Synthetic Approach to Hydroxylamine Derivatives

Hydroxylamine hydrochloride and its derivatives, including O-substituted hydroxylamines, are typically prepared by methods involving:

- Reaction of hydroxylamine or hydroxylamine salts with alkylating agents (alkyl halides or sulfonates).

- Protection/deprotection strategies to control substitution at the oxygen atom.

- Conversion of free hydroxylamines to their hydrochloride salts for stability and isolation.

The preparation of O-isopentylhydroxylamine hydrochloride follows this general scheme, with specific attention to the alkylating agent and reaction conditions.

Alkylation of Hydroxylamine to Form O-isopentylhydroxylamine

The key step in the preparation is the selective alkylation of hydroxylamine on the oxygen atom with an isopentyl (3-methylbutyl) alkylating agent, commonly isopentyl chloride or isopentyl bromide.

$$

\text{NH}_2OH \cdot HCl + \text{Isopentyl chloride} \xrightarrow[\text{Base}]{\text{solvent, temperature}} \text{O-isopentylhydroxylamine} + \text{byproducts}

$$

- Base: Sodium hydroxide or potassium carbonate is used to neutralize hydrochloric acid and free hydroxylamine.

- Solvent: Often aqueous or mixed organic solvents such as ethanol, methanol, or acetonitrile.

- Temperature: Controlled to avoid side reactions, typically 0–50 °C.

This reaction requires careful control to avoid N-alkylation, which leads to undesired side products.

Conversion to Hydrochloride Salt

After alkylation, the free O-isopentylhydroxylamine is converted to its hydrochloride salt by treatment with hydrochloric acid:

$$

\text{O-isopentylhydroxylamine} + \text{HCl} \rightarrow \text{this compound}

$$

- This step improves the compound’s stability and facilitates purification by crystallization.

- Typical conditions involve dissolving the free base in an organic solvent and bubbling dry HCl gas or adding concentrated hydrochloric acid under controlled temperature (20–70 °C).

Representative Preparation Procedure (Adapted from Similar O-Alkylhydroxylamine Preparations)

| Step | Reagents/Conditions | Details |

|---|---|---|

| 1. Neutralization | Hydroxylamine hydrochloride + NaOH (aqueous) | Free hydroxylamine generated in situ |

| 2. Alkylation | Isopentyl chloride added dropwise | Stirring at 0–25 °C for 12–24 hours |

| 3. Work-up | Extraction with organic solvent (e.g., ethyl acetate) | Separation of organic layer containing O-isopentylhydroxylamine |

| 4. Salt formation | Addition of concentrated HCl | Stirring at 40–70 °C until crystallization |

| 5. Isolation | Filtration and drying | Yield typically >80%, purity >95% |

Comparative Data Table: Preparation Parameters for O-Alkylhydroxylamine Hydrochlorides

| Parameter | Typical Range for this compound | Notes |

|---|---|---|

| Alkylating agent | Isopentyl chloride or bromide | High reactivity, selective O-alkylation |

| Base | NaOH, K2CO3 | Neutralizes HCl, frees hydroxylamine |

| Solvent | Water, ethanol, acetonitrile | Solubility and reaction medium |

| Temperature (alkylation) | 0–25 °C | Controls side reactions |

| Reaction time | 12–24 hours | Complete conversion |

| Salt formation temperature | 40–70 °C | Promotes crystallization |

| Purification method | Crystallization, filtration | High purity product |

| Yield | 75–90% | Dependent on reaction optimization |

Research Findings and Notes

- Selectivity: The alkylation reaction must be carefully controlled to favor O-alkylation over N-alkylation to obtain the desired O-isopentylhydroxylamine. This is achieved by controlling pH, temperature, and reagent addition rate.

- Stability: The hydrochloride salt form is more stable and easier to handle than the free base, which can be sensitive to oxidation and decomposition.

- Purity: High purity can be attained by recrystallization from suitable solvents after salt formation.

- Alternative Methods: Some patents and literature describe the preparation of hydroxylamine hydrochloride via oxidative or chlorination routes starting from acetone derivatives, but these are more relevant to hydroxylamine itself rather than its O-alkyl derivatives.

- Related Compounds: Preparation methods for O-benzylhydroxylamine hydrochloride provide analogous procedures and insights into reaction conditions and purification strategies.

Q & A

Basic Question

- Chromatography: HPLC (C18 column, 0.1% TFA in water/acetonitrile) with UV detection (λ = 210 nm) .

- Spectroscopy:

- Elemental Analysis: Match calculated vs. observed C, H, N, Cl percentages (deviation ≤0.4%) .

How should researchers design experiments to investigate the reactivity of this compound with carbonyl compounds?

Advanced Question

- Kinetic Studies: Vary carbonyl substrate (e.g., aldehydes vs. ketones) in anhydrous DMF. Monitor reaction progress via H NMR (disappearance of carbonyl proton) .

- Mechanistic Probes: Use isotopic labeling (e.g., O-water) to trace oxygen incorporation in products .

- Computational Modeling: Apply DFT to map transition states and activation energies (e.g., Gaussian 16) .

- Data Validation: Compare yields and rate constants across triplicate trials to ensure statistical significance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.